
N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide is a heterocyclic compound that features a pyrazole ring fused with a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. This is followed by the introduction of the nicotinamide group. Common reagents used in the synthesis include hydrazine hydrate, ethyl acetoacetate, and nicotinoyl chloride. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the nicotinamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including inflammatory and neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. For example, it may inhibit kinases or other signaling proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-(5-Phenyl-1H-pyrazol-4-yl)nicotinamide
- 3-Ethyl-1H-pyrazol-4-yl)nicotinamide
- 5-Phenyl-1H-pyrazol-4-yl)nicotinamide
Uniqueness
N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and phenyl groups on the pyrazole ring, along with the nicotinamide moiety, contributes to its unique reactivity and potential therapeutic applications .
Properties
CAS No. |
824969-02-0 |
|---|---|
Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O/c1-2-14-16(19-17(22)13-9-6-10-18-11-13)15(21-20-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
HARMECWWYDARCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212019.png)

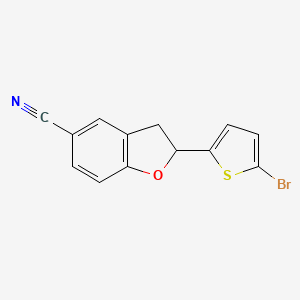
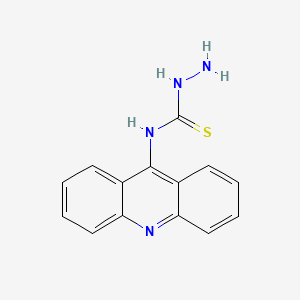

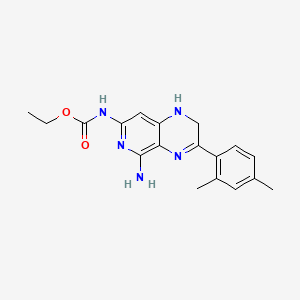
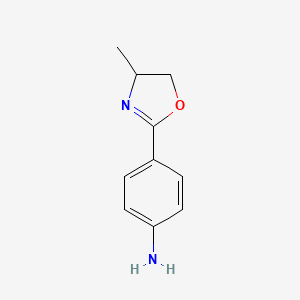
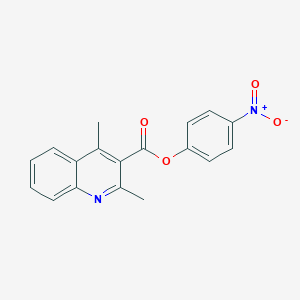
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B15212077.png)
![(3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B15212083.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)
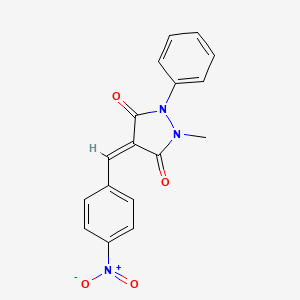
![2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B15212103.png)
